
N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a synthetic intermediate in the preparation of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide typically involves the reaction of 4-bromo-2-aminopyridine with azetidine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction conditions are generally mild, and the product is obtained in good yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the reaction.
Major Products: The major products formed from these reactions include various substituted azetidine-3-carboxamides, N-oxides, and reduced derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its potential biological activity.
Mechanism of Action
The mechanism of action of N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system under study .
Comparison with Similar Compounds
N-(Pyridin-2-yl)azetidine-3-carboxamide: Similar structure but lacks the bromine atom, leading to different reactivity and biological activity.
N-(4-Chloropyridin-2-yl)azetidine-3-carboxamide: Similar structure with a chlorine atom instead of bromine, which may result in different chemical properties and biological effects.
N-(4-Fluoropyridin-2-yl)azetidine-3-carboxamide:
Uniqueness: N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C9H10BrN3O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
N-(4-bromopyridin-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H10BrN3O/c10-7-1-2-12-8(3-7)13-9(14)6-4-11-5-6/h1-3,6,11H,4-5H2,(H,12,13,14) |
InChI Key |
ODGVNNGVZFXAON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)NC2=NC=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


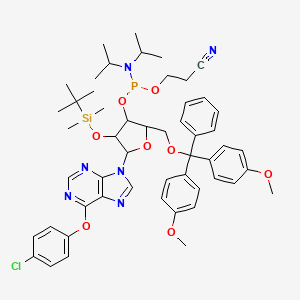
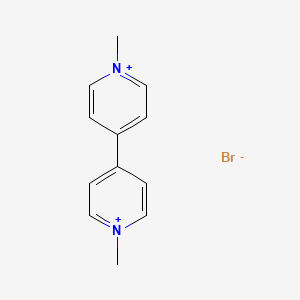

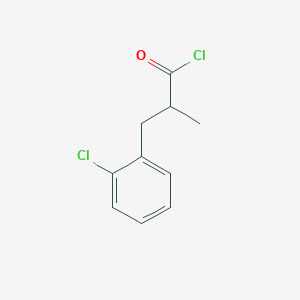

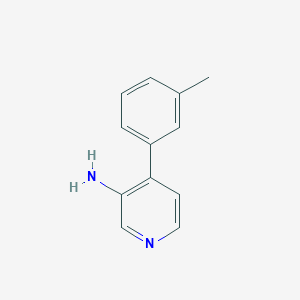
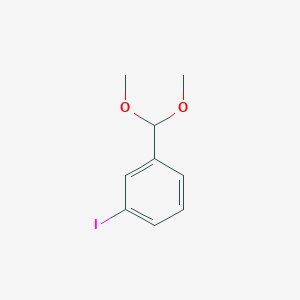
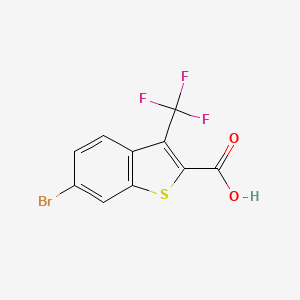


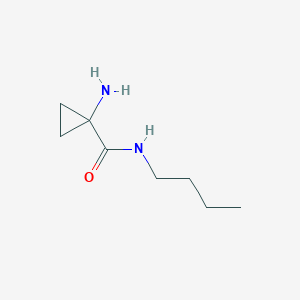
![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)
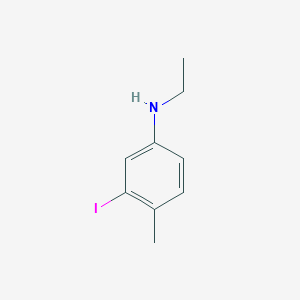
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)
